
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for the development of novel drugs.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone, focusing on six unique fields:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly as a G-protein-coupled receptor (GPCR) modulator . GPCRs are a large family of receptors that play a crucial role in many physiological processes and are a major target for drug development. The compound’s ability to interact with these receptors makes it a promising candidate for treating various diseases, including metabolic disorders and neurological conditions .
Cancer Research
In cancer research, this compound is being investigated for its anti-proliferative properties . Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new anticancer therapies. Its mechanism of action may involve the disruption of specific signaling pathways that are essential for cancer cell survival and proliferation .
Neurodegenerative Diseases
Research has indicated that this compound could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis makes it a promising candidate for neuroprotection and the development of neurotherapeutics.
Anti-inflammatory Applications
The compound has also been studied for its anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Another significant application of this compound is in the field of antimicrobial research . It has demonstrated activity against a range of bacterial and fungal pathogens, suggesting its potential use as a new antimicrobial agent. This is particularly important in the context of increasing antibiotic resistance .
Agricultural Chemistry
In agricultural chemistry, this compound is being explored for its potential as a pesticide or herbicide . Its ability to interfere with specific biochemical pathways in pests and weeds makes it a promising candidate for the development of new agrochemicals that can help in managing crop pests and improving agricultural productivity .
These applications highlight the versatility and potential of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-10-13(3-2-5-17-10)14(21)20-6-4-12(9-20)22-15-18-7-11(16)8-19-15/h2-3,5,7-8,12H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNILGNZDPEALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2730259.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2730264.png)

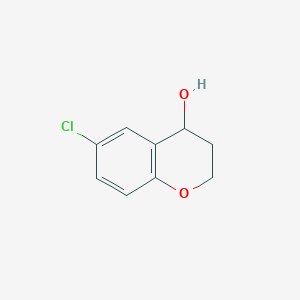
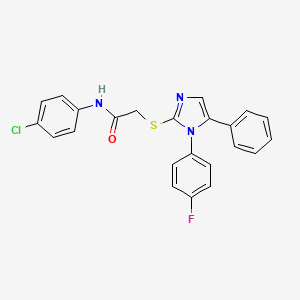
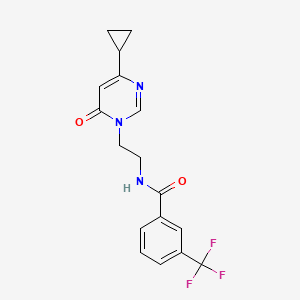
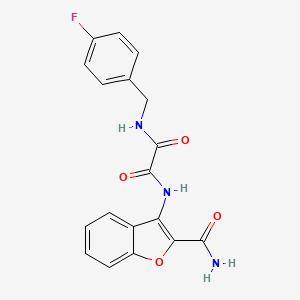
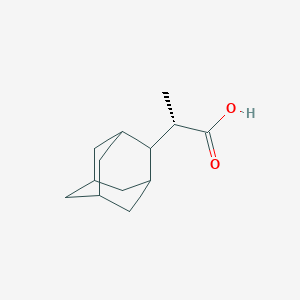
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2730274.png)
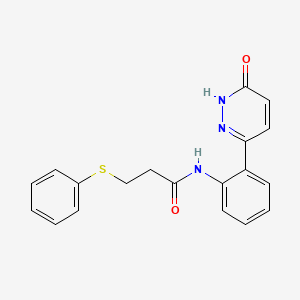

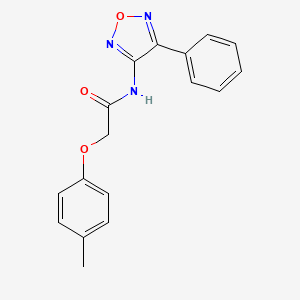
![N-(benzo[d]thiazol-2-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2730279.png)